![molecular formula C12H12ClNO2S B12900643 4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89661-06-3](/img/structure/B12900643.png)
4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a synthetic organic compound with a unique structure that includes a chloro-substituted oxazole ring
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one typically involves multiple steps. One common synthetic route includes the reaction of 2-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with chloroacetic acid to form the oxazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the oxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one can be compared with other similar compounds such as:
4-Chloro-2-methylphenol: A compound with a similar chloro and methyl substitution pattern but lacks the oxazole ring.
4-Chloro-3-methylphenol: Another similar compound with a different substitution pattern on the phenol ring.
2-Methyl-4-chlorophenoxyacetic acid: A compound with a similar chloro and methyl substitution but with a different functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89661-06-3 |
|---|---|
Molekularformel |
C12H12ClNO2S |
Molekulargewicht |
269.75 g/mol |
IUPAC-Name |
4-chloro-5-[(2-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H12ClNO2S/c1-8-4-2-3-5-9(8)6-17-7-10-11(13)12(15)14-16-10/h2-5H,6-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
QEGFRFHCKTWHKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSCC2=C(C(=O)NO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


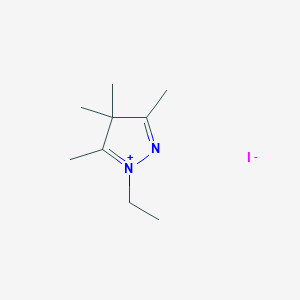
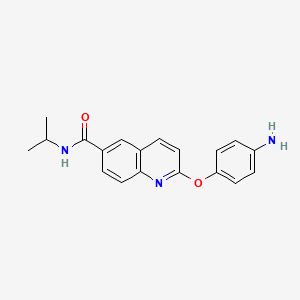
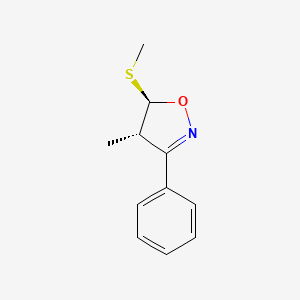


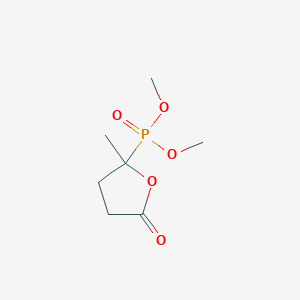
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

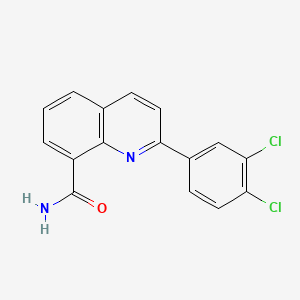

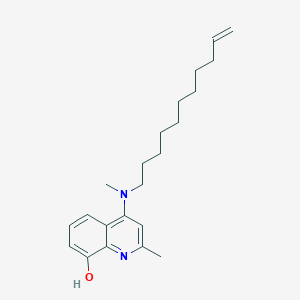
![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)
